(2R)-2-(azetidine-1-carbonyl)piperidine

PDE10 inhibition chiral resolution stereochemistry-activity relationship

Procure (2R)-2-(azetidine-1-carbonyl)piperidine ONLY if your medicinal chemistry program requires the defined (2R) stereochemistry for PDE10 or MAGL inhibitor SAR. The (2S)-enantiomer and racemic mixtures exhibit distinct pharmacological profiles and will confound hit-to-lead progression. This building block provides a validated starting point for CNS-targeted scaffolds in Huntington's disease, schizophrenia, and neuroinflammation research. Insist on chiral HPLC or SFC certification before purchasing.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1841254-27-0
Cat. No. B1415438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(azetidine-1-carbonyl)piperidine
CAS1841254-27-0
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCC2
InChIInChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2/t8-/m1/s1
InChIKeyCOQWOMFZEHOBOS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(Azetidine-1-carbonyl)piperidine (CAS 1841254-27-0): Chiral Heterocyclic Scaffold with Defined Stereochemistry for CNS Drug Discovery and PDE10 Inhibitor Development


(2R)-2-(Azetidine-1-carbonyl)piperidine (CAS 1841254-27-0) is a chiral nitrogen-containing heterocyclic compound with molecular formula C₉H₁₆N₂O and molecular weight 168.24 g/mol [1]. The compound features a piperidine ring substituted at the 2-position with an azetidine-1-carbonyl group, with defined (R) stereochemistry at the piperidine 2-position [1]. This structural motif belongs to a class of azetidine-piperidine derivatives that have been developed as PDE10 inhibitors for cognitive disorders and as covalent MAGL inhibitors for endocannabinoid modulation [2][3]. The defined (2R) stereochemistry distinguishes this compound from its (2S) enantiomer and from positional isomers such as 3- and 4-substituted analogs, which exhibit distinct pharmacological profiles [2].

(2R)-2-(Azetidine-1-carbonyl)piperidine: Why Stereochemical and Positional Substitution Without Verification Risks Project Failure


Generic substitution among azetidine-piperidine analogs is scientifically unsound without rigorous validation due to three interdependent factors. First, stereochemistry at the piperidine 2-position is a critical determinant of biological activity; the (R)-enantiomer and (S)-enantiomer of related PDE10 inhibitors exhibit divergent potency profiles that cannot be extrapolated [1]. Second, the position of the azetidine-carbonyl attachment on the piperidine ring (2- vs 3- vs 4-substitution) substantially alters molecular geometry, binding site complementarity, and downstream pharmacological properties [2]. Third, the absence of publicly available head-to-head comparative data for this specific compound means that any substitution decision based solely on structural similarity constitutes an untested hypothesis rather than an evidence-based procurement choice [3]. For procurement in medicinal chemistry programs where chiral purity and defined stereochemistry are paramount, the (2R)-configuration represents a specific, non-interchangeable building block.

(2R)-2-(Azetidine-1-carbonyl)piperidine: Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Impact: (R)- vs (S)-Enantiomer Activity Differential in PDE10 Inhibition

In the PDE10 inhibitor patent family (US 8,691,986 B2) covering azetidine-piperidine compounds, stereochemistry at the piperidine attachment position is explicitly disclosed as a critical determinant of biological activity [1]. While the patent does not provide direct IC₅₀ values for the isolated (2R)-2-(azetidine-1-carbonyl)piperidine core, it demonstrates across multiple exemplified compounds that the (R)-configuration yields distinct PDE10 inhibitory potency compared to the (S)-configuration [1]. This stereochemical differentiation is consistent with the broader medicinal chemistry principle that chiral centers proximal to hydrogen-bonding pharmacophores directly influence target engagement [1].

PDE10 inhibition chiral resolution stereochemistry-activity relationship CNS drug discovery

MAGL Inhibitor Scaffold Optimization: Azetidine vs Piperidine Carbamate Efficiency Comparison

Butler et al. (2017) conducted a parallel medicinal chemistry evaluation of azetidine and piperidine-derived carbamates as covalent MAGL inhibitors [1]. The study demonstrated that both azetidine and piperidine carbamate scaffolds produce efficient MAGL inhibition, but the specific substitution pattern and stereochemistry significantly modulate potency [1]. The (2R)-2-(azetidine-1-carbonyl)piperidine core represents the azetidine-carbonyl-piperidine connectivity motif evaluated in this optimization campaign [1]. However, the published work focuses on elaborated analogs rather than the isolated core scaffold, and no direct IC₅₀ data for the unsubstituted (2R)-2-(azetidine-1-carbonyl)piperidine is reported [1].

MAGL inhibition covalent inhibitors endocannabinoid system carbamate optimization

Off-Target Selectivity Profile: Carbonic Anhydrase VII Counter-Screening Data

BindingDB reports counter-screening data for a structurally related compound containing the azetidine-1-carbonyl-piperidine motif, tested against human recombinant carbonic anhydrase VII (CA7) [1]. The compound demonstrated minimal inhibition with IC₅₀ > 50,000 nM (>50 µM), indicating negligible off-target activity at this metalloenzyme [1]. While this data is for a more elaborated analog rather than the isolated (2R)-2-(azetidine-1-carbonyl)piperidine core, it provides class-level evidence that the azetidine-carbonyl-piperidine scaffold does not intrinsically engage carbonic anhydrase active sites [1].

carbonic anhydrase off-target screening selectivity profiling counter-screening

Limitation Statement: Absence of Direct Comparative Quantitative Data

A systematic search of primary literature, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, patent repositories) did not yield direct head-to-head quantitative comparisons between (2R)-2-(azetidine-1-carbonyl)piperidine and specific named comparators such as (2S)-2-(azetidine-1-carbonyl)piperidine (CAS not located), 3-(azetidine-1-carbonyl)piperidine (CAS 1867480-18-9), or 4-(azetidine-1-carbonyl)piperidine [1]. The compound appears to be used primarily as a synthetic intermediate or chiral building block in proprietary drug discovery programs, with detailed characterization data retained as trade secret or not yet published [2]. Procurement decisions should therefore rely on the stereochemical and positional differentiation rationale established above, while acknowledging that direct comparator activity data for the isolated core scaffold remains unavailable in the public domain.

data transparency evidence quality procurement due diligence

(2R)-2-(Azetidine-1-carbonyl)piperidine: Evidence-Supported Procurement and Research Application Scenarios


Chiral Building Block for PDE10 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Procure (2R)-2-(azetidine-1-carbonyl)piperidine as a stereochemically defined building block for PDE10 inhibitor development programs, where the (R)-configuration at the piperidine attachment position has been disclosed as a determinant of inhibitory activity [1]. The compound enables systematic SAR exploration of the azetidine-piperidine scaffold in CNS-targeted programs for Huntington's disease, schizophrenia, and related cognitive disorders [1]. Use of the incorrect (2S)-enantiomer or racemic mixture would confound SAR interpretation and potentially yield false-negative results in hit-to-lead progression.

Core Scaffold for Covalent MAGL Inhibitor Design and Endocannabinoid Modulation Research

Use (2R)-2-(azetidine-1-carbonyl)piperidine as a core scaffold for designing novel covalent MAGL inhibitors, leveraging the azetidine-carbamate efficiency validated by Butler et al. (2017) [1]. The scaffold provides a defined chiral starting point for elaboration with warhead groups (e.g., carbamates, ureas) and peripheral substituents to modulate potency, selectivity, and CNS penetration. Applications include neuroinflammation research, pain modulation studies, and metabolic disorder investigations where MAGL inhibition is therapeutically relevant [1].

Reference Standard for Chiral Purity Method Development and Quality Control in Pharmaceutical Synthesis

Deploy (2R)-2-(azetidine-1-carbonyl)piperidine as a chiral reference standard for developing and validating HPLC, SFC, or NMR-based analytical methods to assess enantiomeric purity in azetidine-piperidine synthetic intermediates and final drug substances. The defined (2R)-stereochemistry provides a benchmark against which the (2S)-enantiomer and racemic mixtures can be quantitatively differentiated, supporting regulatory compliance and quality-by-design (QbD) frameworks in pharmaceutical manufacturing [1].

Counter-Screening Control for Selectivity Profiling Against Carbonic Anhydrase Isoforms

Incorporate (2R)-2-(azetidine-1-carbonyl)piperidine or its elaborated analogs as a negative control in carbonic anhydrase counter-screening panels, based on the demonstrated weak inhibition (IC₅₀ > 50 µM) of the azetidine-carbonyl-piperidine scaffold against CA7 [1]. This application supports selectivity profiling workflows where distinguishing on-target activity from carbonic anhydrase off-target effects is critical for accurate compound triaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(azetidine-1-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.